molecular formula C11H11N3O B1362517 2-(Phenylmethoxy)-4-pyrimidinamine CAS No. 60722-67-0

2-(Phenylmethoxy)-4-pyrimidinamine

Cat. No. B1362517
CAS RN: 60722-67-0
M. Wt: 201.22 g/mol
InChI Key: WLTMBHWSPFMLHL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Overview

Research indicates that 2-(Phenylmethoxy)-4-pyrimidinamine can be utilized to create densely substituted pyrimidine and pyrrolo-pyrimidine derivatives. These compounds have been synthesized through reactions involving nitroenamines and glyoxylate, along with substituted anilines. The resulting compounds were then involved in a ring closure to form the title compounds, showcasing good yields, mild reaction conditions, and cost-effective reagents. Notably, an unexpected ring cleavage and phenyl group migration were observed during the deprotection process of a hexahydropyrimidine derivative, indicating unique chemical behavior and potential for further study (Vincze et al., 2015).

Antiviral Activity of Pyrimidine Derivatives

Overview

2,4-Diamino-6-hydroxypyrimidines, when substituted with various groups, were converted into phosphonic acids, which, upon further processing, yielded 2,4-diamino-5-bromo- and -5-chloro-6-[2-(phosphonomethoxy)ethoxy]pyrimidines. While these compounds showed limited activity against DNA viruses, certain derivatives exhibited notable inhibitory effects on retrovirus replication in cell culture. For instance, the 5-methyl derivative demonstrated significant inhibition against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, albeit also displaying cytostatic properties to cell cultures. This highlights the potential of these compounds in antiviral therapies, especially against retroviruses (Hocková et al., 2003).

Aldose Reductase Inhibition and Antioxidant Activity

Overview

Research into 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives has revealed their potential as aldose reductase inhibitors, with particular derivatives exhibiting activity in the micromolar/submicromolar range. The presence of hydroxy groups and the length of the side chain significantly affected inhibitory potency. These compounds also demonstrated substantial antioxidant properties, especially the catechol derivatives. Theoretical docking simulations into the aldose reductase crystal structure were consistent with the observed structure-activity relationships, indicating a well-understood interaction mechanism and potential for therapeutic applications (La Motta et al., 2007).

Polyimide Synthesis and Properties

Overview

Various studies have explored the synthesis of polyimides derived from pyridine-containing aromatic diamine monomers, focusing on their thermal, mechanical, optical, and dielectric properties. These polymers, often synthesized via a two-step thermal or chemical imidization method, have shown exceptional solubility in polar solvents, high glass transition temperatures, excellent thermal stability, and notable mechanical strength. The incorporation of pyridine and other units into the polyimide structure has been found to significantly influence solubility, optical transparency, dielectric properties, and thermal behavior, demonstrating the versatility and potential of these materials in various high-performance applications (Ma et al., 2010), (Yao et al., 2017), (Wang et al., 2007).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-phenylmethoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-10-6-7-13-11(14-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTMBHWSPFMLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308875
Record name 2-(Phenylmethoxy)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylmethoxy)-4-pyrimidinamine

CAS RN

60722-67-0
Record name 60722-67-0
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Record name 2-(Phenylmethoxy)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(phenylmethoxy)-4-pyridinamine
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